Falone

Description

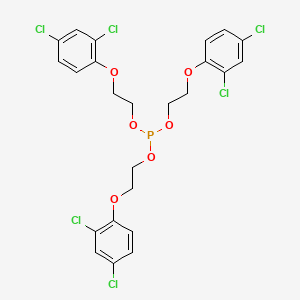

Structure

3D Structure

Properties

CAS No. |

94-84-8 |

|---|---|

Molecular Formula |

C24H21Cl6O6P |

Molecular Weight |

649.1 g/mol |

IUPAC Name |

tris[2-(2,4-dichlorophenoxy)ethyl] phosphite |

InChI |

InChI=1S/C24H21Cl6O6P/c25-16-1-4-22(19(28)13-16)31-7-10-34-37(35-11-8-32-23-5-2-17(26)14-20(23)29)36-12-9-33-24-6-3-18(27)15-21(24)30/h1-6,13-15H,7-12H2 |

InChI Key |

PIHCREFCPDWIPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCOP(OCCOC2=C(C=C(C=C2)Cl)Cl)OCCOC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Stabilizing Touch: A Technical Guide to Phalloidin's Influence on Actin Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The actin cytoskeleton, a cornerstone of cellular architecture and motility, is in a perpetual state of flux through the dynamic processes of polymerization and depolymerization. Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, has emerged as an indispensable tool in cell biology and drug discovery due to its profound and specific interaction with filamentous actin (F-actin). By binding with high affinity to F-actin, phalloidin potently inhibits its depolymerization, effectively freezing the dynamic instability of the cytoskeleton. This in-depth technical guide explores the core effects of phalloidin on actin polymerization and depolymerization, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This resource is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of phalloidin's utility in dissecting actin-related cellular processes and as a reference compound in the development of novel therapeutics targeting the cytoskeleton.

Core Mechanism of Action: Stabilization of Filamentous Actin

Phalloidin exerts its potent effects by binding specifically and with high affinity to the interface between adjacent actin subunits within the F-actin filament.[1] This interaction locks the subunits together, significantly reducing the rate of dissociation of actin monomers from both the barbed (plus) and pointed (minus) ends of the filament.[1] This stabilization effectively prevents the depolymerization of F-actin, leading to an accumulation of filamentous actin within the cell.[2] Phalloidin's high affinity for F-actin and negligible binding to monomeric G-actin make it a highly specific probe for filamentous actin.[3]

Quantitative Effects on Actin Polymerization and Depolymerization

The interaction of phalloidin with F-actin has been quantified through various biochemical assays, providing precise measurements of its impact on actin dynamics. The following tables summarize key quantitative data on phalloidin's effects on actin polymerization and depolymerization kinetics.

Table 1: Effect of Phalloidin on Actin Polymerization and Depolymerization Rate Constants

| Parameter | Condition | At Preferred (Barbed) End | At Non-preferred (Pointed) End | Reference |

| Association Rate Constant (k+) | Control (Actin alone) | 3.36 ± 0.14 x 10⁶ M⁻¹s⁻¹ | 0.256 ± 0.015 x 10⁶ M⁻¹s⁻¹ | [1] |

| + Phalloidin | 2.63 ± 0.22 x 10⁶ M⁻¹s⁻¹ | 0.256 ± 0.043 x 10⁶ M⁻¹s⁻¹ | [1] | |

| Dissociation Rate Constant (k-) | Control (Actin alone) | 0.317 ± 0.097 s⁻¹ | 0.269 ± 0.043 s⁻¹ | [1] |

| + Phalloidin | Essentially zero | Essentially zero | [1] |

Table 2: Effect of Phalloidin on Actin Critical Concentration (Cc)

| Parameter | Condition | At Preferred (Barbed) End | At Non-preferred (Pointed) End | Reference |

| Critical Concentration (Cc) | Control (Actin alone) | 0.10 µM | 1.02 µM | [1] |

| + Phalloidin | Essentially zero | Essentially zero | [1] |

Table 3: Phalloidin and Rhodamine-Phalloidin Binding Affinity (Kd) to F-Actin

| Ligand | Dissociation Constant (Kd) | Method | Reference |

| Phalloidin | 2.1 ± 0.3 nM | Calculated from k+/k- | [4] |

| Phalloidin | 0.5 ± 0.2 nM | Equilibrium Fluorescence | [4] |

| Rhodamine-Phalloidin | 17 nM | Calculated from k+/k- | [5] |

| Rhodamine-Phalloidin | 116 nM | Equilibrium Measurement | [5] |

| Rhodamine-Phalloidin | ~100-400 nM | Equilibrium Measurement | [5] |

Experimental Protocols

Visualization of F-Actin in Fixed Cells using Fluorescent Phalloidin

This protocol outlines the standard procedure for staining filamentous actin in cultured cells using fluorescently conjugated phalloidin.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol-free formaldehyde (B43269) (3.7% in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (1% Bovine Serum Albumin in PBS)

-

Fluorescent phalloidin conjugate working solution (e.g., 1:100 to 1:1000 dilution in blocking buffer)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation:

-

Permeabilization:

-

Incubate the fixed cells with permeabilization buffer for 3-5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

-

-

Phalloidin Staining:

-

Incubate the cells with the fluorescent phalloidin working solution for 20-90 minutes at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Quantitative Analysis of Actin Polymerization using Pyrene (B120774) Fluorescence Assay

This assay measures the change in fluorescence of pyrene-labeled actin upon its incorporation into actin filaments, allowing for the quantification of polymerization kinetics.

Materials:

-

Purified G-actin

-

Pyrene-labeled G-actin

-

G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)[7]

-

10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

Phalloidin stock solution

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm[7]

Procedure:

-

Preparation of Actin Monomers:

-

Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice. The final actin concentration is typically in the low micromolar range.

-

-

Initiation of Polymerization:

-

In a fluorometer cuvette, mix the G-actin solution with the desired concentration of phalloidin or a vehicle control.

-

Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.

-

-

Fluorescence Measurement:

-

Immediately start recording the fluorescence intensity over time. The fluorescence will increase as pyrene-actin incorporates into the growing filaments.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the early, linear phase of the curve. The final fluorescence intensity is proportional to the total amount of F-actin at steady state.

-

Actin Depolymerization Assay

This assay measures the rate of depolymerization of pre-formed F-actin.

Materials:

-

Pre-polymerized F-actin (can be pyrene-labeled)

-

Depolymerization buffer (G-buffer)

-

Phalloidin stock solution

-

Fluorometer (if using pyrene-labeled actin) or method to separate F-actin from G-actin (e.g., ultracentrifugation)

Procedure:

-

Preparation of F-actin:

-

Polymerize G-actin (containing pyrene-labeled actin if using fluorescence) by incubation with polymerization buffer until a steady state is reached.

-

-

Phalloidin Treatment:

-

Incubate the pre-formed F-actin with the desired concentration of phalloidin or a vehicle control.

-

-

Initiation of Depolymerization:

-

Induce depolymerization by diluting the F-actin solution significantly with depolymerization buffer (below the critical concentration of actin).

-

-

Measurement of Depolymerization:

-

Fluorescence Method: Monitor the decrease in pyrene fluorescence over time.

-

Sedimentation Method: At various time points, take aliquots and centrifuge at high speed to pellet F-actin. Quantify the amount of actin remaining in the supernatant (G-actin) by SDS-PAGE and densitometry.

-

-

Data Analysis:

-

Plot the amount of F-actin remaining versus time. The rate of depolymerization can be determined from the initial slope of the curve. In the presence of phalloidin, this rate is expected to be significantly reduced.[8]

-

Visualizations

Mechanism of Phalloidin Action

Caption: Mechanism of phalloidin-induced F-actin stabilization.

Experimental Workflow for Pyrene Fluorescence Assay

Caption: Workflow for quantifying actin polymerization with phalloidin.

Conclusion

Phalloidin's robust and specific interaction with F-actin solidifies its position as a fundamental tool for investigating the actin cytoskeleton. Its ability to potently inhibit depolymerization provides a means to visualize and quantify filamentous actin, as well as to study the consequences of a hyper-stabilized actin network on cellular processes. The quantitative data and detailed experimental protocols presented in this guide offer a practical resource for researchers aiming to leverage the unique properties of phalloidin in their studies. As our understanding of the intricate regulation of actin dynamics continues to grow, phalloidin will undoubtedly remain a vital component of the experimental toolkit for cell biologists and a valuable reference in the development of novel therapeutics targeting the cytoskeleton in various diseases, including cancer and fibrosis.

References

- 1. Phalloidin enhances actin assembly by preventing monomer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of phalloidin on liver actin distribution, content, and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative Quantitation of Polymerized Actin in Suspension Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pollardlab.yale.edu [pollardlab.yale.edu]

- 6. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 7. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 8. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Phalloidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phalloidin (B8060827), a principal phallotoxin from the Amanita phalloides mushroom, is a bicyclic heptapeptide (B1575542) renowned for its remarkable and highly specific affinity for filamentous actin (F-actin). This property has established phalloidin as an indispensable tool in cell biology for visualizing and stabilizing actin filaments. Despite its toxicity, which limits its direct therapeutic applications, the unique interaction of phalloidin with actin provides a valuable model for understanding cytoskeletal dynamics and for the development of novel therapeutic agents that target the actin cytoskeleton. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of phalloidin, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

Phalloidin is a cyclic peptide composed of seven amino acids, featuring a unique thioether bridge between a cysteine and a tryptophan residue, which forms a second inner ring and confers significant rigidity to the molecule.[1] This bicyclic structure is crucial for its high-affinity binding to F-actin.

Table 1: Chemical and Physical Properties of Phalloidin

| Property | Value | References |

| Molecular Formula | C₃₅H₄₈N₈O₁₁S | [1][2] |

| Molar Mass | 788.87 g/mol | [1][2] |

| Appearance | White needle-like crystals | [1] |

| Melting Point | 281 °C (decomposes) | [1] |

| Solubility | Soluble in water, methanol, ethanol, and DMSO. | [3] |

| Stability | Stable in neutral and acidic solutions. The thioether bridge is susceptible to cleavage at elevated pH. | [4][5] |

Table 2: Spectroscopic and Binding Properties of Phalloidin

| Property | Value | References |

| UV Absorption (λmax) | ~291-295 nm in water/methanol | [3] |

| Fluorescence | Unlabeled phalloidin is not fluorescent. Fluorescent conjugates are widely available. | |

| Dissociation Constant (Kd) for F-actin | ~20-40 nM | [6] |

Mechanism of Action: Interaction with Actin

Phalloidin selectively binds to the interface between adjacent actin subunits in F-actin filaments, effectively locking them together.[1][4] This stabilization prevents the depolymerization of actin filaments, a process essential for many dynamic cellular functions such as cell motility, division, and intracellular transport.[1][4] Phalloidin's affinity for F-actin is significantly higher than for monomeric G-actin, driving the equilibrium towards the filamentous state.

Experimental Protocols

Isolation and Purification of Phalloidin from Amanita phalloides

This protocol outlines the general steps for extracting and purifying phalloidin from its natural source.

Materials:

-

Fresh or dried Amanita phalloides mushrooms

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Sephadex LH-20 resin

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column

-

Rotary evaporator

-

Lyophilizer

Methodology:

-

Extraction:

-

Homogenize fresh or dried mushroom material in a methanol/water/HCl (5:4:1 v/v/v) solution.

-

Stir the mixture for several hours at room temperature.

-

Filter the mixture to remove solid debris and collect the supernatant.

-

Concentrate the supernatant using a rotary evaporator.

-

-

Preliminary Purification (Column Chromatography):

-

Resuspend the concentrated extract in a minimal amount of methanol/water.

-

Load the sample onto a Sephadex LH-20 column equilibrated with the same solvent.

-

Elute the toxins with a methanol/water gradient.

-

Collect fractions and monitor for the presence of phallotoxins using thin-layer chromatography (TLC) or a preliminary HPLC run.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Pool the phallotoxin-containing fractions and concentrate them.

-

Inject the concentrated sample onto a C18 reversed-phase HPLC column.

-

Elute with a gradient of acetonitrile in an aqueous ammonium acetate buffer (e.g., 0.02 M).

-

Monitor the elution profile at approximately 295 nm.

-

Collect the peak corresponding to phalloidin.

-

-

Final Processing:

-

Combine the pure phalloidin fractions.

-

Remove the organic solvent by rotary evaporation.

-

Lyophilize the aqueous solution to obtain pure phalloidin powder.

-

Staining of F-actin in Fixed Cells with Fluorescent Phalloidin

This protocol describes the standard procedure for visualizing the actin cytoskeleton in cultured cells.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (methanol-free)

-

0.1% Triton X-100 in PBS

-

Fluorescently labeled phalloidin conjugate (e.g., Phalloidin-Alexa Fluor 488)

-

Mounting medium with an antifade reagent

-

(Optional) DNA stain (e.g., DAPI)

Methodology:

-

Fixation:

-

Wash the cells gently with pre-warmed PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Dilute the fluorescent phalloidin conjugate in PBS containing 1% bovine serum albumin (BSA) to the manufacturer's recommended concentration.

-

Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

-

(Optional) A DNA counterstain can be included in this step.

-

Wash the cells three times with PBS.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the edges of the coverslips with nail polish.

-

Store the slides at 4°C, protected from light, until imaging.

-

Actin Polymerization Assay

This assay measures the effect of phalloidin on the rate and extent of actin polymerization, often monitored by the fluorescence of pyrene-labeled G-actin.

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0)

-

Polymerization buffer (10x; e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

Phalloidin solution or vehicle control

-

Fluorometer

Methodology:

-

Preparation:

-

Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice.

-

Prepare solutions of phalloidin at various concentrations.

-

-

Assay:

-

In a fluorometer cuvette, mix the G-actin solution with the phalloidin solution or vehicle control.

-

Initiate polymerization by adding the 10x polymerization buffer.

-

Immediately begin recording the fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time.

-

-

Analysis:

-

The increase in fluorescence corresponds to the incorporation of pyrene-labeled G-actin into F-actin.

-

Plot fluorescence intensity versus time to obtain polymerization curves.

-

Compare the kinetics (lag phase, elongation rate) and the steady-state fluorescence levels between the control and phalloidin-treated samples.

-

Conclusion

Phalloidin's unique chemical structure and its specific, high-affinity interaction with F-actin make it an invaluable tool for researchers in cell biology and a subject of interest for drug development. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this potent cytoskeletal probe. A thorough understanding of its properties and methodologies is crucial for its effective application in elucidating the complex roles of the actin cytoskeleton in health and disease.

References

- 1. [Isolation of toxic peptides from Amanita phalloides and their analysis using high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous assay for amatoxins and phallotoxins in Amanita phalloides Fr. by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatographic method for the determination of alpha-amanitin and phalloidin in human plasma using the column-switching technique and its application in suspected cases of poisoning by the green species of amanita mushroom (Amanita phalloides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Simultaneous Analytical Method of Three Polypeptide Toxins α‐Amanitin, β‐Amanitin and Phalloidin in Poisonous Mushrooms and Human Serum Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Phalloidin Toxin and its Effects on Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin from the Amanita phalloides mushroom, exhibits potent and specific hepatotoxicity. Its primary mechanism of action involves the high-affinity binding to filamentous actin (F-actin), thereby stabilizing the filaments and preventing their depolymerization. This disruption of actin dynamics in hepatocytes leads to a cascade of cytotoxic events, including cholestasis, altered cell morphology, and ultimately, apoptotic and necrotic cell death. This technical guide provides an in-depth overview of the molecular and cellular effects of phalloidin on liver cells, summarizes quantitative toxicity data, details relevant experimental protocols, and visualizes the key signaling pathways involved in phalloidin-induced hepatotoxicity.

Mechanism of Action

Phalloidin's toxicity is primarily attributed to its interaction with the cellular cytoskeleton. Once inside hepatocytes, a process facilitated by organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, it binds with high affinity to the interface between F-actin subunits.[1][2][3] This binding locks adjacent actin subunits together, effectively stabilizing the actin filaments.[4]

The key molecular consequences of this interaction are:

-

Inhibition of F-actin Depolymerization: Phalloidin prevents the dissociation of actin monomers from the filament ends, leading to an accumulation of F-actin.[4][5]

-

Inhibition of ATP Hydrolysis: The toxin also inhibits the ATP hydrolysis activity of F-actin, trapping actin monomers in a conformation distinct from G-actin.[4]

-

Promotion of Actin Polymerization: Phalloidin strongly promotes the polymerization of actin.[4]

This hyper-stabilization of the actin cytoskeleton disrupts numerous cellular processes that are dependent on dynamic actin remodeling, including cell motility, maintenance of cell shape, and intracellular transport.[6][7]

Quantitative Toxicity Data

The hepatotoxicity of phalloidin has been quantified in various experimental models. The following tables summarize key quantitative data on its toxicity and cellular effects.

| Parameter | Value | Model System | Notes | Citation |

| LD50 (Intraperitoneal) | 2 mg/kg | Mice | Death occurs over several days. | [4] |

| Oral Bioavailability | 2.4% - 3.3% | Mice | Low absorption through the gut. | [1][3] |

| Hepatocyte Viability | 60-70% cell death within 1 hour | Primary rat hepatocytes | 50 µg/mL phalloidin in the presence of Ca2+. | [8][9][10] |

| Hepatocyte Viability | No loss of viability | Primary rat hepatocytes | 50 µg/mL phalloidin in Ca2+-free medium. | [8][9][10] |

Table 1: In Vivo and In Vitro Toxicity of Phalloidin

| Parameter | Change | Treatment Conditions | Model System | Citation |

| F-actin Proportion | 194% increase | 50 µ g/100g body weight daily for 10 days | Rats (in vivo) | [5][11] |

| Total Actin Amount | ~43% increase | 50 µ g/100g body weight daily for 10 days | Rats (in vivo) | [5][11] |

| G-actin Amount | No change | 50 µ g/100g body weight daily for 10 days | Rats (in vivo) | [5][11] |

| Actin Degradation Rate | Decreased | 1-3 days post-treatment | Rats (in vivo) | [5][11] |

| Triglyceride Secretion | Inhibited | - | Isolated rat hepatocytes | [6] |

| Bile Flow | Arrested | - | Perfused rat livers | [12] |

Table 2: Cellular Effects of Phalloidin on Hepatocytes

Signaling Pathways in Phalloidin-Induced Hepatotoxicity

The stabilization of F-actin by phalloidin initiates a series of signaling events that culminate in hepatocyte death. A key mediator in this process is the dysregulation of calcium homeostasis.

References

- 1. Phalloidin Staining for F-Actin in Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-rad.com [bio-rad.com]

- 3. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phalloidin depletes the mitochondrial Ca2+ compartment of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phalloidin staining protocol | Abcam [abcam.com]

- 6. Sublethal executioner caspase activation in hepatocytes promotes liver regeneration through the JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changes in liver cell plasma membrane polypeptides of phalloidin-treated rats with special reference to the actomyosin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protection against phalloidin-induced liver injury by oleanolic acid involves Nrf2 activation and suppression of Oatp1b2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium dependence of phalloidin-induced liver cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phalloidin | C35H48N8O11S | CID 441542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Effect of phalloidin on liver actin distribution, content, and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute phalloidin toxicity in living hepatocytes. Evidence for a possible disturbance in membrane flow and for multiple functions for actin in the liver cell - PMC [pmc.ncbi.nlm.nih.gov]

The Specificity of Phallalloidin for F-Actin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the specificity of phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, for filamentous actin (F-actin). Phalloidin's high affinity and remarkable selectivity for F-actin have established it as an indispensable tool in cell biology for visualizing and stabilizing actin filaments. This document details the molecular basis of this specificity, presents quantitative binding data, and provides detailed protocols for its application in research.

Molecular Mechanism of Phalloidin-F-Actin Interaction

Phalloidin's specificity is rooted in its unique binding mechanism. It selectively binds to the polymerized form of actin (F-actin) with significantly higher affinity than to monomeric G-actin.[1][2][3]

Binding Site: Phalloidin binds at the interface between at least two, and up to three, adjacent actin subunits within the filament.[1][4] This binding site is a cleft located between actin domains.[5] Cryo-electron microscopy studies have shown that phalloidin acts like a wedge, stabilizing the interactions between actin monomers.[4] Specific residues on actin involved in the interaction include methionine-119, methionine-355, and glutamic acid-117, which are located in highly conserved regions of the actin protein.[5][6] This conservation explains phalloidin's broad utility across a vast range of species, from animals to plants.[3][7]

Stabilization Effect: Upon binding, phalloidin locks the F-actin structure into a stable conformation.[1][2] It achieves this by drastically reducing the rate constant for the dissociation of actin monomers from the filament ends.[1][8] This stabilization prevents the depolymerization of F-actin by various factors, including dilution, cytochalasins, potassium iodide, and elevated temperatures.[8][9] Phalloidin also inhibits the ATP hydrolysis activity of F-actin.[1][2] By preventing depolymerization, phalloidin shifts the monomer-polymer equilibrium towards the polymerized state, effectively lowering the critical concentration for actin polymerization.[8][9]

The following diagram illustrates the binding mechanism of phalloidin and its stabilizing effect on F-actin.

Quantitative Analysis of Binding Affinity

The interaction between phalloidin and F-actin is characterized by a high binding affinity, typically in the nanomolar range. This tight binding is fundamental to its efficacy as a staining and stabilizing agent. While the binding properties do not vary significantly across species, subtle differences can be observed.

| Actin Source | Ligand | Dissociation Constant (Kd) | Association Rate Constant (kon) | Dissociation Rate Constant (koff) | Reference |

| Rabbit Skeletal Muscle | Phalloidin | 2.1 (±0.3) nM | 1.7 (±0.2) x 105 M-1s-1 | 0.00037 (±0.00003) s-1 | [10] |

| Rabbit Skeletal Muscle | Rhodamine-Phalloidin (B2604369) | ~20-40 nM | 2.6 (±0.7) x 104 M-1s-1 | - | [10] |

| Rabbit Skeletal Muscle | Phalloidin-stabilized F-actin binding to Gelsolin | 23 - 60 nM | 2 x 107 M-1s-1 | 0.4 - 1.2 s-1 | [11] |

| Arp2/3 Complex | Rhodamine-Phalloidin | 67 (±16) nM | - | - | [12] |

| hWASp-VCA | Rhodamine-Phalloidin | ~100 nM | - | - | [12] |

Note: The covalent attachment of a fluorophore, such as rhodamine, can decrease the association rate and overall affinity of phalloidin for actin.[10]

Specificity and Potential Off-Target Effects

Phalloidin's specificity for F-actin is exceptionally high, and it is widely reported to not bind monomeric G-actin.[3][9] This selective binding is the cornerstone of its use in research. However, it is crucial for researchers to be aware of potential, albeit less common, interactions.

Recent studies have shown that rhodamine-phalloidin can bind to the Arp2/3 complex and its activator VCA (WASP-family verprolin-homologous protein) with dissociation constants of approximately 67 nM and 100 nM, respectively.[12] While the affinity is lower than for F-actin, these components are present at high concentrations in certain cellular regions, suggesting that some phalloidin may be bound to sites other than actin filaments within the cell.[12] Despite this, non-specific staining is generally considered negligible, providing a high-contrast signal for F-actin visualization.[3][9]

Experimental Protocols

The high specificity and affinity of phalloidin make it an excellent probe for F-actin. Fluorescently conjugated phalloidin is commonly used in fluorescence microscopy.

Protocol for Fluorescent Phalloidin Staining of F-Actin in Adherent Cells

This protocol describes a standard method for staining F-actin in cultured cells grown on coverslips.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (B43269) (3.7% in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Fluorescent Phalloidin Conjugate Stock Solution (e.g., in Methanol (B129727) or DMSO)

-

Staining Solution (e.g., 5 µL of stock solution in 200 µL PBS with 1% BSA)

-

Mounting Medium

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.

-

Wash: Gently wash the cells twice with pre-warmed (37°C) PBS.

-

Fixation: Fix the cells by incubating with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[9][13][14] Note: The use of methanol-containing fixatives should be avoided as methanol can disrupt actin filaments during the fixation process.[14]

-

Wash: Wash the cells two to three times with PBS to remove the fixative.

-

Permeabilization: Permeabilize the cells by incubating with Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) for 3 to 10 minutes at room temperature.[9][14] This step is crucial to allow the phalloidin conjugate to access the intracellular actin filaments.[7]

-

Wash: Wash the cells two to three times with PBS.

-

Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with Blocking Buffer (1% BSA in PBS) for 20-30 minutes at room temperature.[14]

-

Staining: Remove the blocking solution. Add the staining solution containing the fluorescent phalloidin conjugate to the coverslip. Incubate for 20-90 minutes at room temperature, protected from light.[7][14] The optimal concentration and incubation time may require optimization depending on the cell line.

-

Wash: Wash the cells two to three times with PBS for 5 minutes each to remove unbound phalloidin conjugate.[7]

-

Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium. For long-term storage, allow the sample to air dry before mounting.[14]

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

The following diagram outlines the general workflow for fluorescent phalloidin staining.

Protocol for F-Actin Co-Sedimentation Assay

This assay is used to determine if a protein of interest binds to F-actin in vitro. Phalloidin is used to stabilize the actin filaments, which is particularly important when working at actin concentrations below the critical concentration.[15]

Materials:

-

G-actin (monomeric actin)

-

General Actin Buffer (e.g., 5 mM Tris pH 8, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

Phalloidin (optional, for stabilization)

-

Protein of interest in a suitable buffer

-

Ultracentrifuge with a rotor capable of >100,000 x g (e.g., Beckman TLA100)

-

SDS-PAGE reagents and equipment

Procedure:

-

Prepare Monomeric Actin: Thaw an aliquot of G-actin and dilute to the desired concentration (e.g., 0.4 mg/mL) in General Actin Buffer. Pre-clear the G-actin by centrifugation at >100,000 x g for 20 minutes at 4°C to remove any aggregates. The supernatant contains monomeric G-actin.[16]

-

Polymerize Actin: Transfer the G-actin supernatant to a new tube. Induce polymerization by adding 1/10th volume of 10x Polymerization Buffer. Incubate at room temperature for at least 1 hour to form F-actin.[16]

-

Stabilize F-Actin (Optional): If required, add phalloidin to the F-actin solution, typically at a 1:1 molar ratio with actin monomers. Incubate for an additional 30 minutes at room temperature.[15] This stabilizes the filaments against depolymerization upon dilution.

-

Prepare Protein of Interest: Pre-clear the protein of interest by ultracentrifugation (>100,000 x g for 20 minutes) to remove any aggregates that could sediment independently.[16]

-

Binding Reaction: In ultracentrifuge tubes, set up the reactions. A typical experiment includes:

-

Test Sample: F-actin + Protein of Interest

-

Control 1: F-actin alone (to check for F-actin pelleting)

-

Control 2: Protein of Interest alone (to check for protein self-sedimentation) Incubate the reactions for 30 minutes at room temperature to allow binding to reach equilibrium.[17]

-

-

Co-Sedimentation: Centrifuge the tubes at >100,000 x g for 20-30 minutes to pellet the F-actin and any associated proteins.[16][18]

-

Sample Collection: Carefully collect the supernatant from each tube without disturbing the pellet. The supernatant contains unbound proteins.

-

Pellet Resuspension: Resuspend the pellet (which may be invisible) in an equal volume of 1x SDS-PAGE sample buffer.

-

Analysis: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE, followed by Coomassie staining or Western blotting. If the protein of interest binds to F-actin, it will be enriched in the pellet fraction in the presence of F-actin compared to the control where F-actin is absent.[15][16]

Conclusion

Phalloidin exhibits an exceptionally high degree of specificity for filamentous actin, binding to a conserved site at the interface of actin subunits. This interaction potently stabilizes the filament structure by preventing monomer dissociation. The quantitative binding affinity is in the low nanomolar range, solidifying its role as a high-fidelity probe. While minor off-target interactions with components like the Arp2/3 complex have been noted, its utility for precise and high-contrast visualization of F-actin in a vast array of biological systems remains unparalleled. The detailed protocols provided herein serve as a guide for researchers to effectively leverage the unique properties of phalloidin in their investigations of the actin cytoskeleton.

References

- 1. Phalloidin - Wikipedia [en.wikipedia.org]

- 2. Phalloidin [bionity.com]

- 3. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - IE [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The phalloidin binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phalloidin staining protocol | Abcam [abcam.com]

- 8. Phalloidin enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 14. genecopoeia.com [genecopoeia.com]

- 15. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. google.com [google.com]

The Role of Phalloidin in Stabilizing Actin Filaments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides "death cap" mushroom, is a powerful and highly specific tool in cell biology and biochemistry for the study of the actin cytoskeleton.[1][2] Its primary mode of action is the potent stabilization of filamentous actin (F-actin), preventing its depolymerization.[1][3] This property has made phalloidin and its fluorescently labeled derivatives indispensable for visualizing F-actin in fixed cells and for studying actin dynamics in vitro.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying phalloidin-mediated actin stabilization, presents key quantitative data, details experimental protocols for its use, and offers visual representations of its interactions and experimental workflows.

Mechanism of Action: How Phalloidin Stabilizes F-Actin

Phalloidin exerts its stabilizing effect by binding with high affinity to the interface between adjacent actin subunits within the filament.[1][4] This interaction effectively "locks" the subunits together, drastically reducing the rate of monomer dissociation from both the barbed and pointed ends of the filament.[5][6] Structural studies have revealed that phalloidin binds to a pocket formed by at least two actin monomers, reinforcing the longitudinal and lateral contacts within the filament.[7][8] Specifically, phalloidin interacts with residues from two adjacent actin monomers, stabilizing the filament interface.[7][8] This binding event also inhibits the ATP hydrolysis activity of F-actin.[1] By preventing depolymerization, phalloidin shifts the equilibrium between G-actin monomers and F-actin polymers heavily towards the filamentous state, effectively lowering the critical concentration required for polymerization.[5][9]

Quantitative Data on Phalloidin-Actin Interaction

The interaction between phalloidin and actin has been quantitatively characterized in numerous studies. The following tables summarize key data regarding binding affinities and the effects on actin polymerization kinetics.

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) of Rhodamine-Phalloidin for Arp2/3 Complex | 67 ± 16 nM | 50 mM KCl, 1 mM EGTA, 1 mM MgCl2, 10 mM imidazole, pH 7.0 | [10] |

| Dissociation Constant (Kd) of Unlabeled Phalloidin for Arp2/3 Complex | 25 ± 4 nM | 50 mM KCl, 1 mM EGTA, 1 mM MgCl2, 10 mM imidazole, pH 7.0 | [10] |

| Equilibrium Binding Affinity of Phalloidin for Actin | ~2.1 nM | Not specified | [11] |

| Parameter | Effect of Phalloidin | Conditions | Reference |

| Actin Nucleation Rate | Increased | 50 mM KCl, 1 mM EGTA, 1 mM MgCl2, 10 mM imidazole, pH 7.0 | [10] |

| Actin Polymerization Rate | Increased rate of spontaneous polymerization | Actin concentrations >0.6 μM | [10] |

| Critical Concentration (Preferred End) | Reduced from 0.10 µM to essentially zero | 100 mM KCl, 1 mM MgCl2, 0.5 mM ATP, pH 7.5 | [6][12] |

| Critical Concentration (Non-preferred End) | Reduced from 1.02 µM to essentially zero | 100 mM KCl, 1 mM MgCl2, 0.5 mM ATP, pH 7.5 | [6][12] |

| Dissociation Rate Constant (Preferred End) | Reduced from 0.317 s⁻¹ to essentially zero | 100 mM KCl, 1 mM MgCl2, 0.5 mM ATP, pH 7.5 | [6][12] |

| Dissociation Rate Constant (Non-preferred End) | Reduced from 0.269 s⁻¹ to essentially zero | 100 mM KCl, 1 mM MgCl2, 0.5 mM ATP, pH 7.5 | [6][12] |

| Association Rate Constant (Preferred End) | Slightly decreased (3.36 x 10⁶ M⁻¹s⁻¹ to 2.63 x 10⁶ M⁻¹s⁻¹) | 100 mM KCl, 1 mM MgCl2, 0.5 mM ATP, pH 7.5 | [6][12] |

| Association Rate Constant (Non-preferred End) | No detectable change | 100 mM KCl, 1 mM MgCl2, 0.5 mM ATP, pH 7.5 | [6][12] |

Experimental Protocols

Protocol 1: In Vitro Actin Polymerization Assay with Pyrene-Labeled Actin

This protocol measures the effect of phalloidin on the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.

Materials:

-

G-actin (unlabeled)

-

Pyrene-labeled G-actin

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP, 100 mM Tris-HCl, pH 7.5)

-

Phalloidin stock solution (e.g., in DMSO or methanol)

-

G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0)

-

Fluorometer

Methodology:

-

Prepare a working solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer to the desired final concentration (e.g., 2-5 µM).

-

Prepare the experimental samples by adding phalloidin at the desired concentration (e.g., equimolar to actin) to the G-actin solution. Prepare a control sample without phalloidin.

-

Incubate the samples on ice for a few minutes to allow for any initial interactions.

-

Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer to each sample and mix quickly.

-

Immediately place the samples in a fluorometer and record the pyrene (B120774) fluorescence intensity over time (e.g., every 10-30 seconds) with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

Continue recording until the fluorescence signal plateaus, indicating the completion of polymerization.

-

Plot fluorescence intensity versus time to obtain polymerization curves. The initial slope of the curve is proportional to the initial polymerization rate.

Protocol 2: Fluorescent Phalloidin Staining of F-Actin in Fixed Cells

This protocol describes the standard method for visualizing F-actin in cultured cells using fluorescently conjugated phalloidin.

Materials:

-

Cultured cells on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin)

-

Mounting medium

-

Fluorescence microscope

Methodology:

-

Wash the cells grown on coverslips twice with PBS.

-

Fix the cells by incubating with fixation solution for 10-15 minutes at room temperature.[13]

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by incubating with permeabilization solution for 5-15 minutes at room temperature.[13][14]

-

Wash the cells three times with PBS for 5 minutes each.

-

Prepare the phalloidin staining solution by diluting the fluorescent phalloidin conjugate in PBS (the final concentration will depend on the conjugate, typically in the nM range).[15]

-

Incubate the cells with the phalloidin staining solution for 20-60 minutes at room temperature, protected from light.[14][15]

-

Wash the cells three times with PBS for 5 minutes each to remove unbound phalloidin.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.[15]

Visualizations

Caption: Mechanism of phalloidin-mediated F-actin stabilization.

Caption: Experimental workflow for fluorescent phalloidin staining of F-actin.

Conclusion

Phalloidin remains an unparalleled tool for the study of the actin cytoskeleton due to its high affinity and specificity for F-actin. Its ability to stabilize actin filaments by preventing monomer dissociation has been extensively characterized, providing a solid foundation for its use in research. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals aiming to utilize phalloidin to investigate the intricate roles of actin in cellular processes and as a potential target for therapeutic intervention. The continued application of phalloidin and its derivatives will undoubtedly lead to further insights into the dynamic world of the actin cytoskeleton.

References

- 1. Phalloidin - Wikipedia [en.wikipedia.org]

- 2. アクチン染色用ファイロジン | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]

- 4. Phalloidin [maciverlab.bms.ed.ac.uk]

- 5. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 15. F-Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to Phalloidin's Affinity for Actin Across Species

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of phalloidin (B8060827), a bicyclic peptide toxin from the Amanita phalloides mushroom, for filamentous actin (F-actin) from a diverse range of species. Phalloidin is an indispensable tool in cell biology for stabilizing and visualizing F-actin.[1][2][3] Understanding the nuances of its binding kinetics and thermodynamics across different species is crucial for accurate experimental design and interpretation, as well as for potential therapeutic applications.

Phalloidin-Actin Interaction: A Molecular Embrace

Phalloidin binds with high affinity to the interface of at least three actin subunits within the filament, effectively stabilizing the structure and preventing depolymerization.[4][5] This interaction is primarily with F-actin; phalloidin does not bind to monomeric G-actin.[2][3] The binding site is located in a cleft between two domains of the actin monomer.[6] While the amino acid sequence of actin is highly conserved across eukaryotes, subtle variations can lead to significant differences in phalloidin binding affinity.[7][8]

Quantitative Analysis of Phalloidin-Actin Binding Affinity

The affinity of phalloidin for F-actin is typically quantified by the dissociation constant (Kd), with a lower Kd indicating a higher affinity. The binding process is also characterized by the association rate constant (k+) and the dissociation rate constant (k-). The following table summarizes the available quantitative data for phalloidin's interaction with actin from various species.

| Species | Actin Isoform/Source | Ligand | Kd (nM) | k+ (M⁻¹s⁻¹) | k- (s⁻¹) | Experimental Conditions | Reference |

| Oryctolagus cuniculus (Rabbit) | Skeletal Muscle | Rhodamine Phalloidin | 17 | 2.8 x 10⁴ | 4.8 x 10⁻⁴ | 50 mM KCl, 1 mM MgCl₂, pH 7.0 | [9] |

| Oryctolagus cuniculus (Rabbit) | Skeletal Muscle | Rhodamine Phalloidin | 9 (±2) | 2.9 x 10⁴ | 2.6 x 10⁻⁴ | 50 mM KCl, 1 mM MgCl₂, pH 7.0, 22°C | [10] |

| Oryctolagus cuniculus (Rabbit) | Skeletal Muscle | Unlabeled Phalloidin | 2.1 (±0.3) | 1.7 x 10⁵ | 3.7 x 10⁻⁴ | 22°C | [10] |

| Acanthamoeba castellanii (Amoeba) | --- | Rhodamine Phalloidin | 5 (±1) | 3.4 x 10⁴ | 1.7 x 10⁻⁴ | 50 mM KCl, 1 mM MgCl₂, pH 7.0, 22°C | [10] |

| Saccharomyces cerevisiae (Yeast) | --- | Rhodamine Phalloidin | 32 (±4) | 1.1 x 10⁵ | 3.5 x 10⁻³ | 50 mM KCl, 1 mM MgCl₂, pH 7.0, 22°C | [10] |

Key Observations:

-

Species-Specific Differences: There are notable differences in phalloidin affinity for actin from different species. For instance, rhodamine phalloidin binds more weakly to S. cerevisiae (yeast) actin compared to rabbit skeletal muscle and Acanthamoeba actin.[4][11] This is primarily due to a significantly faster dissociation rate from yeast actin.[4][10][11] This weaker binding provides a quantitative explanation for the less efficient staining of yeast actin filaments with phalloidin.[4][11]

-

Isoform-Specific Differences: Differences in phalloidin association kinetics have been observed between muscle α-actins and cytoplasmic actins.[7][8]

-

Impact of Fluorescent Conjugation: The covalent attachment of a fluorescent dye, such as rhodamine, to phalloidin can decrease its association rate and overall affinity for actin.[4][11]

Experimental Protocols

Accurate determination of phalloidin-actin binding parameters relies on robust experimental protocols. Below are detailed methodologies for common assays.

This protocol describes the visualization of F-actin in fixed and permeabilized cells using fluorescently labeled phalloidin.

Materials:

-

Cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)

-

0.1% Triton X-100 in PBS

-

Fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin)

-

Bovine Serum Albumin (BSA)

-

Mounting medium

Procedure:

-

Fixation:

-

Wash cells gently with PBS.

-

Fix cells with 4% PFA in PBS for 10-20 minutes at room temperature.[12]

-

Wash cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Blocking (Optional but Recommended):

-

To reduce non-specific background staining, incubate cells with 1% BSA in PBS for 20-30 minutes.[3]

-

-

Phalloidin Staining:

-

Prepare the fluorescent phalloidin staining solution at the desired concentration (typically 100-200 nM) in PBS with 1% BSA.[3][13]

-

Incubate the coverslips with the staining solution for 20-90 minutes at room temperature, protected from light.[14]

-

The optimal concentration and incubation time may vary depending on the cell type and experimental conditions.

-

-

Washing:

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the stained cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

This protocol outlines a method to determine the association and dissociation rate constants of phalloidin binding to F-actin using fluorescence spectroscopy.

Materials:

-

Purified G-actin

-

10x Polymerization Buffer (e.g., 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole, pH 7.0)

-

G-actin Buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.5 mM DTT, 0.2 mM CaCl₂, pH 8.0)

-

Fluorescently labeled phalloidin (e.g., rhodamine phalloidin)

-

Unlabeled phalloidin

-

Fluorometer

Procedure:

-

Actin Polymerization:

-

Association Rate (k+) Measurement:

-

In a fluorometer cuvette, mix a known concentration of F-actin with varying concentrations of fluorescent phalloidin.

-

Monitor the increase in fluorescence intensity over time as the phalloidin binds to F-actin.

-

The observed rate constant (k_obs) is determined by fitting the time course data to a single exponential function.

-

Plot k_obs versus the phalloidin concentration. The slope of this linear plot represents the association rate constant (k+).

-

-

Dissociation Rate (k-) Measurement:

-

Pre-incubate F-actin with a stoichiometric amount of fluorescent phalloidin to form a stable complex.

-

Initiate the dissociation by adding a large excess of unlabeled phalloidin.

-

Monitor the decrease in fluorescence intensity over time as the fluorescent phalloidin is displaced.

-

The rate of fluorescence decrease, fitted to a single exponential decay, gives the dissociation rate constant (k-).[17]

-

-

Calculation of Dissociation Constant (Kd):

-

The dissociation constant can be calculated from the ratio of the rate constants: Kd = k- / k+.

-

This assay is used to isolate F-actin and its associated proteins from a cell lysate.

Materials:

-

Cell lysate

-

Biotinylated phalloidin

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Apparatus for magnetic separation or centrifugation

Procedure:

-

Lysate Preparation:

-

Prepare a cell lysate using a non-denaturing lysis buffer.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

F-Actin Labeling:

-

Incubate the clarified cell lysate with biotinylated phalloidin for 30-60 minutes at room temperature to allow binding to F-actin.

-

-

Capture of F-Actin Complexes:

-

Add streptavidin-conjugated beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotin-phalloidin-F-actin complexes.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting to identify F-actin and any associated proteins.

-

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important pathways and workflows related to phalloidin-actin interactions.

Figure 1: A simplified signaling pathway illustrating the regulation of actin dynamics.

Figure 2: Experimental workflow for a kinetic phalloidin-actin binding assay.

Figure 3: Logical relationship between phalloidin structure and its binding to F-actin.

Conclusion

Phalloidin remains a cornerstone for actin research due to its high affinity and specificity for F-actin. However, this guide highlights that its binding characteristics are not uniform across all species and actin isoforms. For researchers and drug development professionals, a thorough understanding of these species- and isoform-specific affinities is paramount for the accurate interpretation of experimental results and for the exploration of novel therapeutic strategies targeting the actin cytoskeleton. The provided protocols and diagrams serve as a valuable resource for designing and executing robust experiments in this field.

References

- 1. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 2. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phalloidin binding and rheological differences among actin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Transient kinetic analysis of rhodamine phalloidin binding to actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pollardlab.yale.edu [pollardlab.yale.edu]

- 11. Kinetics and thermodynamics of phalloidin binding to actin filaments from three divergent species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. yeasenbio.com [yeasenbio.com]

- 13. F-Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 15. In vitro Fluorescence Imaging–based Actin Bundling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pollardlab.yale.edu [pollardlab.yale.edu]

The Dichotomy of a Potent Toxin: An In-Depth Technical Guide to the Biological Activity of Phalloidin In Vitro vs. In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) from the Amanita phalloides mushroom, is a potent and highly specific stabilizer of filamentous actin (F-actin). This property makes it an invaluable tool in cell biology for visualizing the actin cytoskeleton. However, its biological activity manifests dramatically differently in controlled in vitro environments compared to complex in vivo systems. This technical guide provides a comprehensive analysis of phalloidin's dual nature, presenting its molecular interactions, cellular effects, and organismal toxicity. We delve into quantitative data, detailed experimental protocols, and the signaling pathways influenced by its mechanism of action, offering a critical resource for researchers leveraging this powerful molecule.

Introduction: The Double-Edged Sword of F-Actin Stabilization

Phalloidin's primary mechanism of action is its high-affinity binding to the interface between F-actin subunits, effectively locking them together. This stabilization prevents the depolymerization of actin filaments, a process crucial for a multitude of cellular functions including cell motility, division, and intracellular transport.[1] This potent bioactivity is a boon for in vitro studies, allowing for the precise labeling and visualization of actin structures. However, in vivo, this same mechanism underlies its profound toxicity, primarily targeting the liver.[1] Understanding the stark contrast between its utility in a dish and its lethality in an organism is paramount for its safe and effective use in research and for appreciating its toxicological profile.

Comparative Biological Activity: In Vitro vs. In Vivo

The fundamental difference in phalloidin's activity between in vitro and in vivo settings stems from a single critical factor: cell permeability. Unmodified phalloidin cannot cross the plasma membrane of living cells.[1][2] This limitation dictates its application and observed effects.

In Vitro Activity: A Tool for Visualization and Mechanistic Studies

In cell-free systems and permeabilized cells, phalloidin readily accesses the actin cytoskeleton. Its primary effects are:

-

F-actin Stabilization: It binds stoichiometrically to F-actin, significantly lowering the critical concentration for polymerization.[3]

-

Promotion of Polymerization: It enhances the rate of actin polymerization by stabilizing actin nuclei.

-

Inhibition of Depolymerization: It prevents the disassembly of actin filaments, making them resistant to depolymerizing agents.[4]

These properties are exploited in various research applications, most notably in fluorescence microscopy where phalloidin conjugated to a fluorophore is a standard method for staining F-actin in fixed and permeabilized cells.[5][6]

In Vivo Activity: A Tale of Toxicity

When introduced into a living organism, phalloidin's toxicity becomes apparent. While it has poor oral bioavailability (2.4%-3.3% in mice), parenteral administration leads to significant systemic effects.[2] The primary target organ is the liver, due to its efficient uptake by bile salt transporters.[1] Once inside hepatocytes, phalloidin wreaks havoc by:

-

Disrupting Actin Dynamics: The stabilization of the actin cytoskeleton leads to a cascade of detrimental effects on hepatocyte function.

-

Cholestasis: It causes cholestasis by impairing the contractile function of the bile canaliculi, which is dependent on a dynamic actin network.[7]

-

Hepatocellular Necrosis: The disruption of cellular architecture and transport ultimately leads to liver cell death.[1]

The major symptom of phalloidin poisoning in animals is extreme hunger, a consequence of the destruction of liver cells.[1]

Quantitative Data

Table 1: Phalloidin-Actin Binding Kinetics (In Vitro)

| Parameter | Value | Actin Source | Conditions | Reference(s) |

| Dissociation Constant (Kd) | 2.1 (±0.3) nM | Rabbit Skeletal Muscle | 22°C | [8] |

| 0.5 (±0.2) nM | Rabbit Skeletal Muscle | 22°C (fluorescence reduction method) | [8] | |

| Association Rate Constant (kon) | 1.7 (±0.2) x 105 M-1s-1 | Rabbit Skeletal Muscle | 22°C | [8] |

| 5.1 (±0.2) x 104 M-1s-1 | S. cerevisiae | 22°C | [8] | |

| 3.4 (±0.3) x 104 M-1s-1 | Acanthamoeba | 22°C | [8] | |

| Dissociation Rate Constant (koff) | 0.00037 (±0.00003) s-1 | Rabbit Skeletal Muscle | 22°C | [8] |

Table 2: Phalloidin Cytotoxicity (In Vitro)

Due to its inability to cross the cell membrane, unmodified phalloidin exhibits no significant cytotoxicity in standard cell culture assays up to high concentrations (e.g., 10⁻³ M).[9] However, when conjugated to cell-penetrating moieties, its cytotoxic effects become apparent.

| Phalloidin Derivative | Cell Line | IC50 | Incubation Time | Reference(s) |

| Phalloidin Oleate | Mouse Fibroblasts | 2.5 x 10⁻⁶ M | 72 h | [9] |

| Phalloidin-Poly-(L)-lysine | Mouse Fibroblasts | ~ 3 x 10⁻⁶ M | 72 h | [9] |

| Phalloidin-Tat-peptide | Mouse Fibroblasts | ~ 5 x 10⁻⁶ M | 72 h | [9] |

Table 3: Phalloidin Toxicity (In Vivo)

| Parameter | Value | Species | Route of Administration | Reference(s) |

| LD50 | 2 mg/kg | Mouse | Intraperitoneal (IP) | [1] |

| Oral Bioavailability | 2.4% - 3.3% | Mouse | Oral | [2] |

| Volume of Distribution | 395.6 - 456.9 mL/kg | Mouse | Intravenous (IV) | [2] |

| Clearance | 21.4 - 25.5 mL/min/kg | Mouse | Intravenous (IV) | [2] |

Experimental Protocols

In Vitro Actin Polymerization Assay

This protocol is used to monitor the effect of phalloidin on the polymerization of G-actin to F-actin, often by measuring the increase in fluorescence of a pyrene-labeled actin monomer.

Materials:

-

G-actin (e.g., from rabbit skeletal muscle)

-

Pyrene-labeled G-actin

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP, 100 mM Tris-HCl, pH 7.5)

-

G-Buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

-

Phalloidin stock solution (in DMSO or methanol)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Procedure:

-

Prepare a solution of G-actin in G-Buffer, containing 5-10% pyrene-labeled G-actin. Keep on ice to prevent premature polymerization.

-

In the microplate, add the desired concentration of phalloidin or vehicle control.

-

Initiate the polymerization by adding 1/10th volume of 10x Polymerization Buffer to the actin solution.

-

Immediately add the actin/polymerization buffer mix to the wells containing phalloidin or control.

-

Place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 30-60 minutes at room temperature.

-

The rate of polymerization is determined by the slope of the fluorescence curve during the elongation phase.

In Vitro Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxicity of cell-permeable phalloidin derivatives.

Materials:

-

Adherent cells of choice

-

Complete cell culture medium

-

96-well clear microplate

-

Cell-permeable phalloidin derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and incubate overnight.

-

The next day, treat the cells with a serial dilution of the cell-permeable phalloidin derivative. Include untreated control wells.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with shaking.

-

Read the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

In Vivo Acute Toxicity Study (LD50 Determination)

This protocol outlines a general procedure for determining the median lethal dose (LD₅₀) of phalloidin in an animal model, such as mice. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

-

Phalloidin

-

Sterile saline solution

-

Mice (e.g., Swiss Webster or similar strain), grouped by dose

-

Syringes and needles for intraperitoneal (IP) injection

-

Animal housing and monitoring facilities

Procedure:

-

Prepare a range of phalloidin concentrations in sterile saline.

-

Divide the mice into groups, with a sufficient number per group for statistical analysis (e.g., n=5-10). Include a control group receiving only saline.

-

Administer a single IP injection of the corresponding phalloidin dose to each mouse in the respective groups.

-

Observe the animals closely for signs of toxicity (e.g., changes in behavior, appearance, and food intake) at regular intervals for a period of at least 7 days.

-

Record the number of mortalities in each group.

-

Calculate the LD₅₀ value using a statistical method such as the Reed-Muench or probit analysis.

Signaling Pathways and Experimental Workflows

Phalloidin's stabilization of F-actin has profound effects on cellular signaling pathways that are intrinsically linked to the cytoskeleton's dynamic nature.

Phalloidin's Impact on the Rho GTPase Pathway and Focal Adhesions

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. RhoA, in particular, promotes the formation of contractile actin stress fibers and focal adhesions. By locking F-actin in a stable state, phalloidin can mimic or interfere with RhoA-mediated signaling. This can lead to the formation of aberrant actin structures and affect the dynamics of focal adhesions, which are crucial for cell adhesion and migration.

Caption: Phalloidin stabilizes actin stress fibers, interfering with RhoA-mediated cytoskeletal dynamics.

Phalloidin's Influence on the YAP/TAZ Pathway

The transcriptional co-activators YAP and TAZ are key effectors of the Hippo signaling pathway and are regulated by mechanical cues from the cellular microenvironment. A stiff extracellular matrix and high cytoskeletal tension, mediated by a robust F-actin network, promote the nuclear translocation of YAP/TAZ, leading to cell proliferation. By stabilizing F-actin and increasing cytoskeletal tension, phalloidin can promote the nuclear accumulation of YAP/TAZ.

Caption: Phalloidin-induced F-actin stabilization promotes YAP/TAZ nuclear translocation.

Experimental Workflow: Phalloidin Staining of Cultured Cells

This workflow details the standard procedure for visualizing the actin cytoskeleton in cultured cells using fluorescently labeled phalloidin.

References

- 1. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 2. Rho- and Rac-dependent Assembly of Focal Adhesion Complexes and Actin Filaments in Permeabilized Fibroblasts: An Essential Role for Ezrin/Radixin/Moesin Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interaction of actin with phalloidin: polymerization and stabilization of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Phalloidin staining protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Visualizing the Cellular Skeleton: A Detailed Protocol for Phalloidin Staining of F-Actin in Cultured Cells

Introduction

The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) that plays a crucial role in maintaining cell shape, enabling motility, and facilitating intracellular transport.[1][2] Phalloidin (B8060827), a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, exhibits a high affinity and specificity for F-actin.[1][2][3] This property makes fluorescently conjugated phalloidin an invaluable tool for visualizing the intricate architecture of the actin cytoskeleton in fixed cells.[1][3] This application note provides a comprehensive, step-by-step protocol for phalloidin staining in cultured cells, intended for researchers, scientists, and drug development professionals. The protocol is designed to yield high-quality, reproducible results for fluorescence microscopy applications.

Phalloidin binds to the interface between F-actin subunits, stabilizing the filaments and preventing their depolymerization.[3] When conjugated to a fluorophore, it allows for the direct and high-contrast visualization of F-actin structures such as stress fibers and lamellipodia.[1] This method is preferable to antibody-based actin staining due to its high specificity and faster processing time.[1] It is critical to note that phalloidin is not cell-permeable, thus requiring fixation and permeabilization of the cells before staining.[2][4] Furthermore, the choice of fixative is crucial; methanol-free formaldehyde (B43269) is recommended as it preserves the native structure of F-actin, whereas alcohol-based fixatives like methanol (B129727) or acetone (B3395972) can disrupt the actin filaments and should be avoided.[5][6][7][8]

Experimental Protocol

This protocol is optimized for adherent cells grown on glass coverslips or in imaging-compatible plates.

Materials and Reagents

-

Cultured cells on glass coverslips or imaging plates

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (3.7-4% in PBS)

-

Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (1% Bovine Serum Albumin (BSA) in PBS) (Optional, but recommended to reduce nonspecific background)[5][9]

-

Fluorescently conjugated phalloidin stock solution (e.g., conjugated to Alexa Fluor™ 488, TRITC, or iFluor™ dyes)

-

Nuclear counterstain (e.g., DAPI or Hoechst) (Optional)

-

Mounting medium with an anti-fade reagent

Staining Procedure

-

Cell Preparation:

-

Culture cells to the desired confluency on sterile glass coverslips or in an appropriate imaging dish.

-

Ensure cells are healthy and well-adhered before proceeding.

-

-

Washing:

-

Fixation:

-

Washing:

-

Permeabilization:

-

Permeabilize the cells by incubating them with 0.1-0.5% Triton X-100 in PBS for 3-15 minutes at room temperature.[6][10][11] This step is essential to allow the phalloidin conjugate to enter the cells.[1]

-

The optimal concentration of Triton X-100 and incubation time may vary depending on the cell type.[1]

-

-

Washing:

-

Blocking (Optional but Recommended):

-

Phalloidin Staining:

-

Prepare the phalloidin staining solution by diluting the fluorescent phalloidin conjugate stock solution in PBS (or Blocking Buffer to minimize non-specific binding). The final concentration will depend on the specific conjugate and manufacturer's instructions but is typically in the nanomolar range.[2]

-

Aspirate the blocking solution (if used) or PBS.

-

Incubate the cells with the phalloidin staining solution for 20-90 minutes at room temperature, protected from light.[1][5] The optimal incubation time can vary between cell types.[1]

-

-

Washing:

-

Nuclear Counterstaining (Optional):

-

If desired, incubate the cells with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's protocol.

-

Wash the cells again with PBS.

-

-

Mounting:

-

Carefully mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent to preserve the fluorescence.

-

Seal the edges of the coverslip with nail polish or a commercial sealant.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

-

Quantitative Data Summary

The following table provides a summary of recommended concentrations and incubation times for the key steps in the phalloidin staining protocol. These values may require optimization depending on the specific cell type and experimental conditions.

| Step | Reagent | Concentration | Incubation Time | Temperature |

| Fixation | Methanol-free Formaldehyde | 3.7-4% | 10-15 minutes | Room Temperature |

| Permeabilization | Triton X-100 | 0.1-0.5% | 3-15 minutes | Room Temperature |

| Blocking | Bovine Serum Albumin (BSA) | 1% | 20-30 minutes | Room Temperature |

| Staining | Fluorescent Phalloidin Conjugate | Varies (typically nM range) | 20-90 minutes | Room Temperature |

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the phalloidin staining protocol.

Caption: A flowchart illustrating the sequential steps of the phalloidin staining protocol for cultured cells.

Troubleshooting

Common issues encountered during phalloidin staining and their potential solutions are outlined below:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Signal | - Inefficient permeabilization- Low concentration of phalloidin conjugate- Short incubation time- Use of improper fixative (e.g., methanol) | - Increase Triton X-100 concentration or incubation time- Increase phalloidin conjugate concentration or incubation time[1]- Ensure the use of methanol-free formaldehyde for fixation[8] |

| High Background | - Insufficient washing- Non-specific binding of the phalloidin conjugate | - Increase the number and duration of wash steps- Include a blocking step with 1% BSA before staining[5]- Dilute the phalloidin conjugate in a buffer containing BSA |

| Poor Cell Morphology | - Harsh cell handling- Over-fixation or over-permeabilization | - Handle cells gently during washing steps- Optimize fixation and permeabilization times- If cells appear unhealthy, consider adding 2-10% serum to the staining and wash solutions[1][5] |

| Patchy or Uneven Staining | - Incomplete coverage of solutions- Cells drying out during the procedure | - Ensure the entire coverslip is covered with each solution- Keep samples in a humidified chamber during incubation steps to prevent evaporation[5] |

References

- 1. Phalloidin staining protocol | Abcam [abcam.com]

- 2. yeasenbio.com [yeasenbio.com]

- 3. Phalloidin - Wikipedia [en.wikipedia.org]